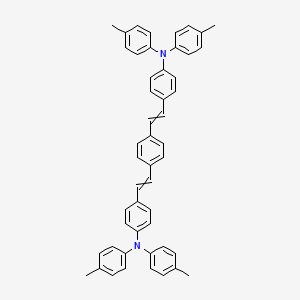

Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)-

描述

Synthesis Analysis

The synthesis of Benzenamine derivatives involves intricate organic reactions. For example, (+/-)-1,2-Bis(2-methylphenyl)ethylene-1,2-diamine, prepared from benzil and ammonium acetate, has been optically resolved as a framework for further chemical modifications, showcasing the synthetic complexity and potential for creating diverse derivatives from the Benzenamine core structure (Ryoda et al., 2008).

Molecular Structure Analysis

The molecular structure of Benzenamine derivatives, such as 4,4′-methylene-bis(benzenamine), displays a variety of supramolecular hydrogen-bonded motifs involving interactions between aza molecules and carboxylic acid groups. This highlights the robustness of supramolecular synthons in these compounds and their structural diversity (Wang et al., 2012).

Chemical Reactions and Properties

Benzenamine derivatives participate in a range of chemical reactions, leading to various functional materials. For instance, N,N-Bis(4 -methylphenyl)- 4- benzenamine has been synthesized and used as a charge transfer material in photoreceptor cells, demonstrating its valuable photoconductive properties (Cao, 2003).

Physical Properties Analysis

The physical properties of Benzenamine derivatives, such as thermal stability, have been extensively investigated. For example, the thermal stability of compounds involving 4,4′-methylene-bis(benzenamine) has been assessed through thermogravimetric analysis, revealing significant insights into their stability under varying thermal conditions (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their intricate molecular structures. Studies on compounds like N,N-Bis(4 -methylphenyl)- 4- benzenamine provide a glimpse into their charge transfer capabilities and their potential as materials for photoreceptor cells, highlighting the interplay between structure and function (Cao, 2003).

科学研究应用

Electroluminescent Properties

Benzenamine derivatives demonstrate significant potential in electroluminescent applications. For instance, studies have shown that compounds based on diphenyl benzeneamine moiety, such as 4,4′-[1,4-phenylenedi-(1E)-2,1-ethenediyl]bis[N,N-diphenyl-benzenamine] (PEDB), exhibit promising electroluminescence properties. These materials can emit blue electroluminescent spectra with high efficiency, making them suitable for use in electronic devices like OLEDs (Park, Lee, Park, Chung, & Seo, 2004).

Photoconductive Properties

Benzenamine derivatives have also been studied for their photoconductive properties. Compounds like N,N-bis(4-methylphenyl)-4-benzenamine, when used as charge transfer materials, demonstrate excellent photoconductivity. This makes them suitable for use in photoreceptor cells and other photoconductive applications (Xiao-dan, 2003).

Image-Guided Surgery

A particularly novel application of benzenamine derivatives is in image-guided surgery. Compounds like 4,4‘-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-benzenamine have been used as nerve-highlighting fluorescent contrast agents. These agents can cross the blood-nerve and blood-brain barriers, rendering myelinated nerves fluorescent after systemic injection. This can significantly improve the precision of surgical procedures, reducing the risk of nerve damage (Gibbs-Strauss et al., 2011).

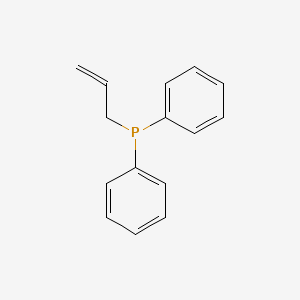

Synthesis and Structural Analysis

Benzenamine derivatives have been synthesized and structurally analyzed for various applications. Studies have looked into the synthesis of compounds like N,N-bis((diphenylphosphino)methyl)benzenamine and their complexation with metals like silver, demonstrating diverse weak interactions and interesting topological structures (Huang et al., 2016).

Polymeric Applications

These derivatives have also been explored for polymeric applications. For instance, polyamides and polyimides containing diamines with benzenamine derivatives show potential non-linear optical characteristics and high thermal stability. These properties make them suitable for advanced materials applications, such as in electronics and coatings (Peesapati, Rao, & Pethrick, 1997).

属性

IUPAC Name |

4-methyl-N-[4-[2-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H44N2/c1-37-5-25-45(26-6-37)51(46-27-7-38(2)8-28-46)49-33-21-43(22-34-49)19-17-41-13-15-42(16-14-41)18-20-44-23-35-50(36-24-44)52(47-29-9-39(3)10-30-47)48-31-11-40(4)12-32-48/h5-36H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYYDWJDEVKDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |

CAS RN |

55035-43-3 | |

| Record name | 1,4-Bis[2-[4-[N,N-di(p-tolyl)amino]phenyl]vinyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55035-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis(N,N-bis(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055035433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-(1,4-phenylenedi-2,1-ethenediyl)bis[N,N-bis(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(p-phenylenedivinylene)bis[N,N-bis(p-tolyl)aniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)

![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)